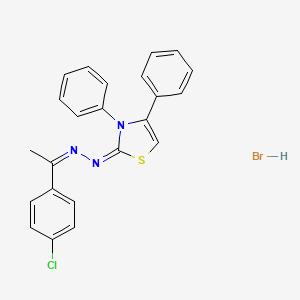![molecular formula C10H14N2 B3011661 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine CAS No. 13481-83-9](/img/structure/B3011661.png)
1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine is a heterocyclic compound that features a benzene ring fused to a diazocine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine can be synthesized through a series of chemical reactions involving the cyclization of appropriate precursors. One common method involves the reaction of a benzene derivative with a diazocine precursor under controlled conditions to form the desired compound. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the successful formation of the hexahydrobenzo[b][1,5]diazocine ring system.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The process may also involve purification steps, such as recrystallization or chromatography, to isolate the desired compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents, such as chlorine or bromine, are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
Applications De Recherche Scientifique
1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydrobenzo[b][1,5]diazocine: A similar compound with fewer hydrogen atoms in the ring system.
1,2,3,4,5,6,7,8-Octahydrobenzo[b][1,5]diazocine: A more saturated analog with additional hydrogen atoms.
Uniqueness: 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine is unique due to its specific ring structure and the balance of hydrogenation, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
1,2,3,4,5,6-hexahydro-1,5-benzodiazocine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-5-10-9(4-1)8-11-6-3-7-12-10/h1-2,4-5,11-12H,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUCAJGSVHDALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC=CC=C2NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B3011585.png)


![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B3011589.png)
![ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate](/img/structure/B3011590.png)

![(2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide](/img/structure/B3011592.png)

![Spiro[3.4]octan-2-ylmethanamine;hydrochloride](/img/structure/B3011595.png)
![3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid](/img/structure/B3011597.png)

